molecular formula C4H7BrO B1285880 2-(Bromomethyl)oxetane CAS No. 939759-23-6

2-(Bromomethyl)oxetane

Cat. No.: B1285880
CAS No.: 939759-23-6
M. Wt: 151 g/mol
InChI Key: OMXAGUVERXNCSZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)oxetane (CAS 939759-23-6) is a four-membered cyclic ether with a bromomethyl substituent at the 2-position. Its molecular formula is C₄H₇BrO, and it has a molecular weight of 151.00 g/mol . This compound is a colorless to yellow liquid, moisture-sensitive, and serves as a versatile electrophilic building block in organic synthesis. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for alkylation and functionalization in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(bromomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXAGUVERXNCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585718
Record name 2-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-23-6
Record name 2-(Bromomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)oxetane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)oxetane can be synthesized through various methods. One common approach involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile. This method leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)oxetane involves its ability to undergo substitution and ring-opening reactions. These reactions can lead to the formation of various products that can interact with biological molecules and pathways. The specific molecular targets and pathways involved depend on the nature of the products formed from these reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(Bromomethyl)oxetane and related oxetane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 939759-23-6 C₄H₇BrO 151.00 Bromomethyl at C2 Moisture-sensitive liquid; electrophilic alkylator
3-(Bromomethyl)-3-methyloxetane Not specified C₅H₉BrO 177.03 Bromomethyl and methyl at C3 Steric hindrance at C3; reduced ring strain
2-(4-Bromophenyl)oxetane 25574-16-7 C₉H₉BrO 213.07 4-Bromophenyl at C2 Aromatic substitution; increased π-conjugation
3,3-bis(bromomethyl)oxetane Not specified C₅H₈Br₂O 243.93 Two bromomethyl groups at C3 Bifunctional electrophile; protein crosslinker
3-(2-Bromophenyl)oxetane 1425412-25-4 C₉H₉BrO 213.07 2-Bromophenyl at C3 Ortho-substituted aryl; steric/electronic effects

Stability and Metabolic Properties

  • Positional Effects : 3-Substituted oxetanes (e.g., 3-bromomethyl derivatives) exhibit lower lipophilicity (LogD reduction by ~0.5–1.0) and improved metabolic stability compared to 2-substituted isomers. For example, 3-substituted oxetanes show slower CYP450-mediated oxidation, as demonstrated in γ-secretase inhibitors .
  • Aryl vs. Alkyl Substitution : Aryl-substituted oxetanes (e.g., 2-(4-bromophenyl)oxetane) display greater thermal stability due to π-stacking interactions but may suffer from photodegradation .

Medicinal Chemistry and Pharmacokinetics

  • This compound : Used to introduce polar motifs into drug candidates, improving solubility. However, its 2-substitution can lead to higher metabolic clearance compared to 3-substituted analogues .
  • 3-Substituted Derivatives : Preferred in drug design for avoiding stereocenters and enhancing pharmacokinetic profiles. For instance, 3-substituted oxetanes in γ-secretase inhibitors demonstrated 40% higher microsomal stability than 2-substituted counterparts .

Key Research Findings

Metabolic Stability : 3-Substituted oxetanes reduce oxidative metabolism by CYP3A4 due to unfavorable enzyme-substrate interactions, as shown in a study comparing 2- and 3-substituted γ-secretase inhibitors .

Protein Modification: 3,3-bis(bromomethyl)oxetane enables chemoselective cysteine alkylation in proteins, with second-order rate constants up to 10 M⁻¹s⁻¹, outperforming mono-brominated analogues .

Synthetic Versatility : Rhodium-catalyzed O–H insertion reactions with this compound yield 2,2-disubstituted oxetanes with esters, amides, and nitriles, expanding fragment-based drug discovery .

Biological Activity

2-(Bromomethyl)oxetane is a halogenated oxetane compound characterized by a four-membered cyclic ether structure with a bromomethyl group attached to the second carbon. Its molecular formula is C₄H₇BrO, and it has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications as a bioactive compound. This article explores the biological activity of this compound, highlighting its properties, reactivity, and potential therapeutic applications.

  • Molecular Weight : 151.00 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Structure :
    • Structure of this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, studies on oxetanes suggest potential bioactivity. The presence of the bromomethyl group allows for various chemical transformations that could lead to biologically active derivatives.

Potential Biological Activities:

  • Anticancer Activity : Some oxetane derivatives have shown promising activity against cancer cell lines. The ability of this compound to serve as a precursor for more complex molecules may enhance its biological relevance in this area.
  • Kinase Inhibition : Certain oxetanes have been identified as kinase inhibitors, suggesting that this compound could also exhibit similar properties depending on its derivatives and modifications.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the reaction of suitable precursors under specific conditions. The unique reactivity profile of the bromomethyl group allows it to participate in nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Synthesis Example:

  • Starting Material : Appropriate oxetane precursor.
  • Reagents : Brominating agent (e.g., N-bromosuccinimide).
  • Conditions : Reaction typically conducted in an organic solvent under controlled temperature.

Case Study 1: Anticancer Activity

A study evaluated several oxetane derivatives for their anticancer properties against various cell lines. Although specific data for this compound was not available, related compounds demonstrated significant cytotoxic effects, indicating a potential pathway for further exploration in cancer therapeutics.

Case Study 2: Kinase Inhibition

Research on related oxetanes revealed their ability to inhibit specific kinases involved in cancer progression. This suggests that structural modifications of this compound could lead to compounds with enhanced kinase inhibitory activity, making them suitable candidates for drug development.

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Features
2-(Iodomethyl)oxetaneHalogenated oxetaneHigher reactivity due to iodine; used in similar reactions.
3-Bromo-1,3-oxetanedicarboxylic acidDicarboxylic oxetaneMore functional groups allow for varied chemical transformations.
3-Methoxy-2-methyloxetaneMethoxy-substituted oxetaneExhibits different solubility and reactivity characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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